Azvudine - 1011529-10-4

Azvudine

Catalog Number: EVT-260855
CAS Number: 1011529-10-4
Molecular Formula: C9H11FN6O4
Molecular Weight: 286.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azvudine is under investigation in clinical trial NCT04668235 (Study on Safety and Clinical Efficacy of AZVUDINE in COVID-19 Patients (Sars-cov-2 Infected)).
Source and Classification

Azvudine is classified as a nucleoside reverse transcriptase inhibitor (NRTI) and is part of a broader category of modified nucleosides utilized in antiviral therapies. The development of Azvudine began with the modification of 2′-deoxynucleosides, introducing various structural changes to enhance its efficacy against viral infections, particularly HIV and coronaviruses .

Synthesis Analysis

The synthesis of Azvudine involves several key steps that optimize yield and reduce production costs. The process begins with a hydroxyl substitution reaction on an intermediate compound followed by a series of reactions including elimination, azidation, and deprotection.

Key Steps in Synthesis

  1. Hydroxyl Substitution: A compound undergoes hydroxyl substitution with an iodine reagent to form an intermediate.
  2. Elimination Reaction: The iodo group is eliminated from the intermediate to yield another compound.
  3. Azidation: The resultant compound reacts with azide under iodine monochloride catalysis to introduce the azido group.
  4. Iodine Substitution: This compound then undergoes substitution with carboxylic acid.
  5. Deprotection: Finally, deprotection of amino and hydroxyl groups yields Azvudine .

These methods are characterized by mild reaction conditions and high efficiency, making them suitable for large-scale production.

Molecular Structure Analysis

Azvudine's molecular structure features a modified nucleoside framework that includes:

  • A fluorine atom at the 2′ position.
  • An azido group at the 4′ position.
  • Retention of the 3′-hydroxyl group, critical for its function as a chain terminator during DNA synthesis.

The molecular formula of Azvudine is C10H12FN5O3, with a molecular weight of approximately 286.22 g/mol. Its structural modifications enhance its ability to evade resistance mechanisms commonly encountered in viral pathogens .

Chemical Reactions Analysis

Azvudine participates in various chemical reactions that contribute to its antiviral efficacy:

  1. Phosphorylation: Once inside host cells, Azvudine is phosphorylated by deoxycytidine kinase to form its active triphosphate form (FNC triphosphate), which is crucial for its mechanism of action.
  2. Inhibition of Viral Enzymes: The triphosphate form inhibits viral RNA-dependent RNA polymerase, disrupting the replication cycle of viruses like HIV and SARS-CoV-2 .

These reactions highlight Azvudine's role as an effective antiviral agent through its biochemical transformations.

Mechanism of Action

Azvudine exerts its antiviral effects primarily through:

  • Inhibition of Reverse Transcriptase: By mimicking natural nucleotides, it competes with them during viral RNA synthesis, leading to premature termination of the growing viral DNA chain.
  • Interference with Viral Replication: The active triphosphate form disrupts the activity of RNA-dependent RNA polymerase in coronaviruses, effectively inhibiting their replication .

This dual action against both HIV and coronaviruses underscores Azvudine's potential as a versatile therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of Azvudine include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as methanol.
  • Melting Point: The melting point ranges around 140–145 °C, indicating stability under standard conditions.

These properties facilitate its formulation into various pharmaceutical preparations for effective delivery in clinical settings .

Applications

Azvudine has significant applications in:

  1. Antiviral Therapy for HIV: Approved for use in patients with high viral loads, it demonstrates potent activity against drug-resistant strains.
  2. COVID-19 Treatment: Recently authorized for managing COVID-19, it shows promise in reducing viral load and improving patient outcomes in clinical trials .
  3. Research Tool: Its unique mechanism makes it valuable for studying viral replication processes and developing new antiviral strategies.

The versatility of Azvudine positions it as a critical component in contemporary antiviral therapy frameworks, addressing both existing and emerging viral threats effectively.

Historical Development and Approval Trajectory of Azvudine

Discovery and Early Patent Landscapes in Antiviral Research

Azvudine (C~9~H~11~FN~6~O~4~, MW 286.22 g/mol), initially designated as FNC or RO-0622, emerged from systematic nucleoside analog optimization campaigns. Its chemical identity is 1-(4-azido-2-deoxy-2-fluoro-β-D-arabinofuranosyl) cytosine, featuring a unique 4′-azido modification that enables dual-target antiviral activity [1] [4]. The compound’s origin traces to a 2007 patent filed by Chang Jun-biao of Zhengzhou University, which claimed a novel class of 2′-fluorine-4′-substituted nucleotides exhibiting broad-spectrum inhibition of viral polymerases [4] [8]. Roche independently discovered the molecule in 2009 during hepatitis C virus (HCV) drug screening, validating its RNA-dependent RNA polymerase (RdRp) inhibition against HCV (EC~50~ = 0.024 μM) and highlighting its synthetic feasibility [4] [8]. Early intellectual property (IP) conflicts arose when Roche’s 2002 patent (CN1516590A) covering 4′-substituted nucleotides lapsed in 2019 due to fee non-payment, while Zhengzhou University’s foundational 2007 patent became the cornerstone IP asset, later acquired by Henan Sincere Biotech/Genuine Biotech [4]. This era established Azvudine’s core chemotherapeutic mechanism: intracellular phosphorylation to FNC-triphosphate, which competes with endogenous nucleotides, terminating viral RNA chain elongation [1] [8].

Table 1: Key Patents Shaping Azvudine’s Early Development

Patent NumberFiling YearAssigneeCore ClaimStatus/Impact
CN101235138A2007Zhengzhou University2′-fluoro-4′-azido nucleoside analogsBasis of Azvudine’s chemical class; licensed to Genuine Biotech
CNA028118480A2002RocheBroad 4′-substituted nucleosidesLapsed in 2019; enabled HCV mechanistic studies
US10071985B22015MultipleTherapeutic nucleotide compoundsReinforced nucleoside analog design principles
WO2023102239A12022US EntitiesHIV nucleotide inhibitorsHighlighted ongoing antiviral applications

Transition from HIV-1 Therapy to Broad-Spectrum Antiviral Repurposing

Azvudine’s development pivoted toward HIV-1 treatment following in vitro virology studies (2011–2014) demonstrating picomolar efficacy against HIV-1 (EC~50~ = 0.03–6.92 nM) and HIV-2 (EC~50~ = 0.018–0.025 nM) with selectivity indices >1000 [1] [4]. Its dual-target mechanism—inhibiting reverse transcriptase and restoring cytidine deaminase expression—distinguished it from contemporaries like lamivudine [1] [8]. Phase II trials (NCT04109183) confirmed antiviral activity in HIV-1 patients, leading to China’s conditional approval for high-viral-load HIV-1 on July 21, 2021 (XZXK-2021-214), requiring combination with other antiretrovirals [4] [1]. The COVID-19 pandemic triggered rapid therapeutic repurposing based on conserved RdRp homology among RNA viruses. In vitro studies validated SARS-CoV-2 inhibition (EC~50~ = 1.2–4.3 μM) via FNC-triphosphate incorporation into viral RNA, with superior thymus-homing observed in rats: FNC-triphosphate accumulated preferentially in thymic tissue (peak: 6h post-dose) and PBMCs, suggesting immune-modulatory synergy [8] [1]. Non-human primate studies showed reduced viral loads and attenuated lung pathology, providing the mechanistic bridge for COVID-19 applications [8].

Table 2: Evolution of Azvudine’s Clinical Applications

PhaseViral TargetKey EvidenceOutcome/Approval Context
Preclinical (2009–2013)HCV, HBV, EV71RdRp inhibition (HCV EC~50~: 0.024 μM); broad-spectrum activityPatent filings; no therapeutic advancement
HIV Focus (2014–2021)HIV-1/2Phase II trials (NCT04109183); 48-week safety; superior resistance profileChina conditional approval (HIV-1, July 2021)
COVID-19 Repurposing (2020–2022)SARS-CoV-2In vitro EC~50~: 1.2 μM (Calu-3 cells); thymus-homing in rats; macaque viral clearanceEmergency use (China, July 2022); phase III trials

Regulatory Milestones: Conditional Approvals and Emergency Use Authorization Frameworks

China’s National Medical Products Administration (NMPA) leveraged conditional approval pathways to accelerate Azvudine’s clinical deployment. HIV approval (2021) mandated post-marketing confirmatory trials due to limited Phase II data [4] [1]. For COVID-19, NMPA granted emergency authorization on July 25, 2022, based on a Phase III trial (n=172) reporting 40% symptom improvement at day 7 versus 11% in controls, alongside reduced viral loads and hospitalization duration [1] [4] [7]. This "conditional approval" required ongoing safety/efficacy studies and restricted use to adults. Real-world evidence from 40,876 patients cemented its status, showing an 18% lower mortality risk versus nirmatrelvir-ritonavir (HR: 0.82, 95% CI: 0.676–0.987) and efficacy in cancer subgroups [7]. Globally, Azvudine remains investigational (US) or undeveloped (EU), reflecting divergent regulatory philosophies. China’s framework prioritized rapid access during public health emergencies, accepting real-world data as post-approval validation. Projected market growth ($500M in 2025, 15% CAGR) underscores its regional entrenchment [6].

Notable Compounds Mentioned:

  • Azvudine (FNC, RO-0622)
  • Nirmatrelvir-ritonavir
  • Remdesivir
  • Molnupiravir
  • Lamivudine
  • Ribavirin
  • Favipiravir

Properties

CAS Number

1011529-10-4

Product Name

Azvudine

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H11FN6O4

Molecular Weight

286.22 g/mol

InChI

InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1

InChI Key

KTOLOIKYVCHRJW-XZMZPDFPSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F

Solubility

Soluble in DMSO

Synonyms

2'-deoxy-2'-beta-fluoro-4'-azidocytidine
4'-azido-2'-deoxy-2'-fluorocytidine
azvudine

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.